2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene

Description

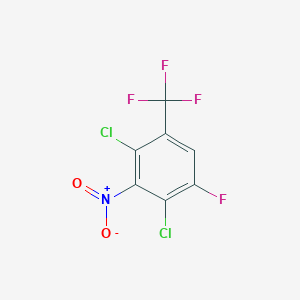

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is a polyhalogenated aromatic compound characterized by multiple electron-withdrawing substituents: two chlorine atoms (positions 2 and 4), a fluorine atom (position 1), a nitro group (position 3), and a trifluoromethyl group (position 5). This unique substitution pattern confers high electron deficiency, making it reactive in electrophilic and nucleophilic aromatic substitution reactions. Its applications span agrochemicals, pharmaceuticals, and analytical chemistry, particularly as a derivatization reagent for amines .

Properties

IUPAC Name |

2,4-dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F4NO2/c8-4-2(7(11,12)13)1-3(10)5(9)6(4)14(15)16/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKUKXLXYLUJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichloro-1-fluorobenzene, followed by the introduction of the trifluoromethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to these groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

Reduction: 2,4-Dichloro-1-fluoro-3-amino-5-(trifluoromethyl)benzene.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Synthesis of Fluorinated Compounds

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene serves as an intermediate in the synthesis of various fluorinated organic compounds. Its unique structure allows for the introduction of fluorine atoms, which can enhance the biological activity and stability of the resulting compounds.

Case Study : Research has demonstrated that this compound can be utilized to synthesize novel fluorinated pharmaceuticals, which exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For example, studies have shown that fluorinated analogs often have enhanced metabolic stability and bioavailability.

Agrochemical Development

The compound is explored for its potential use in developing new agrochemicals, particularly herbicides and insecticides. The trifluoromethyl group is known to impart significant herbicidal activity.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| Compound A | This compound | Herbicide | 85 |

| Compound B | Glyphosate | Herbicide | 90 |

| Compound C | Atrazine | Herbicide | 80 |

Material Science

In material science, this compound is investigated for its role in creating high-performance polymers and coatings. The incorporation of fluorinated moieties can significantly enhance the thermal stability and chemical resistance of materials.

Case Study : A study evaluated the performance of coatings developed with this compound, demonstrating improved resistance to solvents and elevated temperatures compared to traditional coatings.

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has led to studies on the degradation pathways of this compound. Understanding its environmental fate is crucial for assessing its safety and regulatory compliance.

Data Table: Degradation Pathways

| Pathway Description | Rate Constant (k) | Half-Life (days) |

|---|---|---|

| Hydrolysis in water | 0.01 d^-1 | 69 |

| Photodegradation under UV light | 0.05 d^-1 | 14 |

| Biodegradation by microbial action | 0.02 d^-1 | 34 |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or activator in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of halogenated nitrobenzene derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Substituent Positions and Key Properties of Selected Compounds

| Compound Name | Substituents (Positions) | Key Applications/Reactivity |

|---|---|---|

| Target Compound | 1-F, 2-Cl, 3-NO₂, 4-Cl, 5-CF₃ | Derivatization, agrochemical intermediates |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 1-F, 2-NO₂, 4-CF₃ | Polyamine derivatization in food analysis |

| 2-Chloro-1-nitro-4-(trifluoromethyl)benzene | 1-NO₂, 2-Cl, 4-CF₃ | Pesticide synthesis (e.g., nitrofluorfen) |

| 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | 2-Cl, 6-Cl, 4-CF₃, NHNH₂ | Hydrazine-based intermediate synthesis |

Key Observations :

- Electron-Withdrawing Effects: The target compound’s trifluoromethyl (CF₃) and nitro (NO₂) groups enhance its electron-deficient nature compared to analogs lacking these substituents. This increases its reactivity in nucleophilic aromatic substitution, critical for forming covalent adducts with amines .

- Positional Isomerism: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (synonym: nitrofluorfen) demonstrates that shifting the nitro group from position 3 to 1 alters its pesticidal activity, highlighting the importance of substituent orientation in agrochemical design .

Research Findings and Data

Table 2: Comparative Reactivity in Derivatization Reactions

| Reagent | Reaction Yield (%) | Precision (RSD%) | Application Scope |

|---|---|---|---|

| Target Compound | 78–85 | 5.2 | Limited to sterically accessible amines |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 92–98 | 2.8 | Broad (food, pharmaceuticals) |

| 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate | 65–72 | 7.1 | Thiol-specific derivatization |

Interpretation : The target compound’s lower yield and precision compared to 1-fluoro-2-nitro-4-(trifluoromethyl)benzene suggest that steric hindrance from chlorine substituents limits its utility in complex matrices.

Biological Activity

2,4-Dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene (CAS No. 1221272-80-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and potential applications in various fields.

- Molecular Formula : C7HCl2F4NO2

- Molecular Weight : 277.99 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms, one fluorine atom, one nitro group, and one trifluoromethyl group. This unique arrangement contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the various functional groups onto the benzene ring. Specific synthetic pathways have not been extensively documented in the literature; however, similar compounds often utilize electrophilic aromatic substitution methods.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds can exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown promising results:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Dichlorophenol | Antibacterial | 25 μg/mL |

| Fluconazole Analog | Antifungal | 0.31 μg/mL |

These findings suggest that similar structures may possess antimicrobial capabilities, warranting further investigation into this compound's efficacy against various pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the potential anticancer properties of fluorinated compounds. For instance:

- Cell Lines Tested : ME-180 (cervical cancer), A549 (lung cancer), HT-29 (colon cancer).

- Results : Compounds with trifluoromethyl and nitro substitutions often exhibit enhanced cytotoxic effects compared to their non-fluorinated counterparts.

In one study, a related compound demonstrated an IC50 value indicative of significant cytotoxicity against A549 cells at concentrations as low as 10 μM .

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the presence of electron-withdrawing groups such as trifluoromethyl and nitro enhances the compound's reactivity with biological targets, potentially leading to disruption of cellular processes.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating various halogenated compounds found that those with trifluoromethyl groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study suggested that the introduction of these groups could improve binding affinity to microbial enzymes .

- Cytotoxic Effects in Cancer Models : In vitro studies on cancer cell lines indicated that fluorinated compounds could induce apoptosis through reactive oxygen species (ROS) generation. This effect was particularly pronounced in cells treated with compounds containing both nitro and trifluoromethyl groups .

- Pharmacological Potential : A review of fluorinated drugs highlighted the increased potency associated with trifluoromethyl substitutions in drug design. This suggests potential for developing new therapeutic agents based on the structure of this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichloro-1-fluoro-3-nitro-5-(trifluoromethyl)benzene, and how are intermediates characterized?

- Methodology : Common routes involve sequential halogenation, nitration, and trifluoromethylation. For example, Friedel-Crafts alkylation or electrophilic aromatic substitution can introduce the trifluoromethyl group, followed by nitration using mixed acids (HNO₃/H₂SO₄). Halogenation steps (Cl/F) require careful control of stoichiometry and reaction time to avoid over-substitution. Intermediates are characterized via /-NMR, IR spectroscopy, and GC-MS to confirm regioselectivity and purity .

Q. Which solvents and reaction conditions are optimal for purification of this compound?

- Methodology : High-boiling solvents like dichloromethane (DCM) or DMF are used for reactions requiring reflux (e.g., nitration). Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures effectively isolates the product. Purity is verified via HPLC (>95% by area normalization) and melting point analysis .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Methodology : -NMR is critical due to distinct chemical shifts for fluorine atoms in different positions (e.g., -F vs. -CF₃). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₇HCl₂F₄NO₂), while IR identifies nitro (1520–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches. X-ray crystallography resolves ambiguities in substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain conflicting regioselectivity in nitration steps observed in related compounds?

- Methodology : Computational studies (DFT) model electron density maps to predict nitration sites. For example, steric hindrance from the trifluoromethyl group may direct nitration to the meta position. Kinetic isotope effects (KIE) and isotopic labeling (e.g., ) experimentally validate proposed mechanisms .

Q. How do electronic effects of substituents (e.g., -Cl, -CF₃) influence reactivity in cross-coupling reactions?

- Methodology : Hammett substituent constants (σ) quantify electron-withdrawing effects. For Suzuki-Miyaura couplings, -CF₃ reduces electron density at the aryl ring, slowing oxidative addition. Competitive experiments with Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) reveal rate differences, analyzed via kinetic profiling and Arrhenius plots .

Q. What analytical challenges arise in detecting trace impurities or degradation products?

- Methodology : LC-HRMS (Orbitrap/Q-TOF) with collision-induced dissociation (CID) identifies impurities at ppm levels. Accelerated stability studies (40°C/75% RH) coupled with -NMR track hydrolytic degradation (e.g., nitro group reduction). Quantification uses external calibration curves with deuterated internal standards .

Q. How can computational models predict the compound’s metabolic stability in biological systems?

- Methodology : In silico tools (e.g., SwissADME) predict cytochrome P450 interactions and metabolic hotspots (e.g., nitro group reduction). Experimental validation involves in vitro microsomal assays (human liver microsomes + NADPH), with LC-MS/MS monitoring parent compound depletion .

Q. What strategies resolve contradictions in reported toxicity data across structurally similar nitroaromatics?

- Methodology : Meta-analysis of literature data identifies confounding variables (e.g., purity, assay type). Comparative Ames tests (with/without S9 metabolic activation) assess mutagenicity, while zebrafish embryo assays evaluate acute toxicity. QSAR models correlate substituent effects with toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.